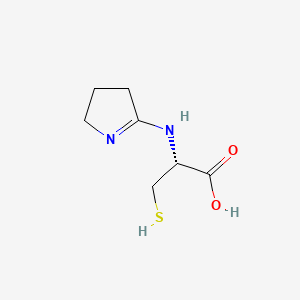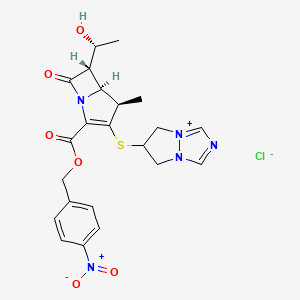
Protected Biapenem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protected Biapenem is a derivative of Biapenem, a carbapenem antibiotic widely used in Asia for treating infections caused by susceptible bacteria . It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The “protected” form of Biapenem refers to its chemically modified version to enhance stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Protected Biapenem involves multiple steps, starting from the core structure of Biapenem. The process typically includes the protection of functional groups to prevent unwanted reactions during the synthesis. Common protecting groups used include silyl ethers and acetals. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification . The production also includes stringent quality control measures to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions: Protected Biapenem undergoes various chemical reactions, including:
Oxidation: Involves the conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antibacterial properties .
Scientific Research Applications
Protected Biapenem has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbapenem antibiotics’ reactivity and stability.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored for its potential in treating multi-drug resistant bacterial infections.
Mechanism of Action
Protected Biapenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . The compound’s stability and efficacy are enhanced by its protected form, which prevents degradation by bacterial enzymes.
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic, but less stable to renal dehydropeptidase-I.
Meropenem: Similar spectrum of activity but different pharmacokinetic properties.
Panipenem: Requires co-administration with a dehydropeptidase inhibitor.
Uniqueness: Protected Biapenem is unique due to its enhanced stability and efficacy compared to other carbapenems. Its protected form allows it to resist degradation by bacterial enzymes, making it a potent option for treating resistant bacterial infections .
Properties
Molecular Formula |
C22H24ClN5O6S |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |
InChI |
InChI=1S/C22H24N5O6S.ClH/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)34-16-7-24-10-23-11-25(24)8-16)22(30)33-9-14-3-5-15(6-4-14)27(31)32;/h3-6,10-13,16-18,28H,7-9H2,1-2H3;1H/q+1;/p-1/t12-,13-,17-,18-;/m1./s1 |
InChI Key |
UQQRIMQMDCYVMZ-PVKSKXJJSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O.[Cl-] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



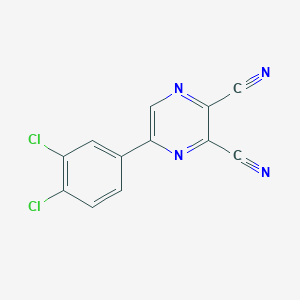
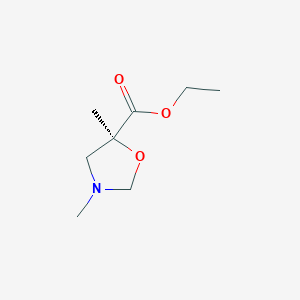
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
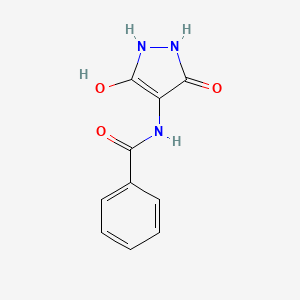
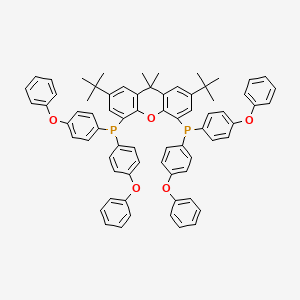
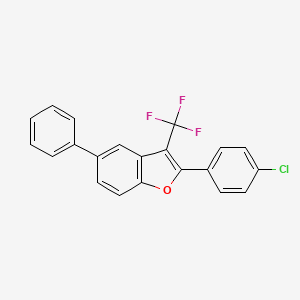
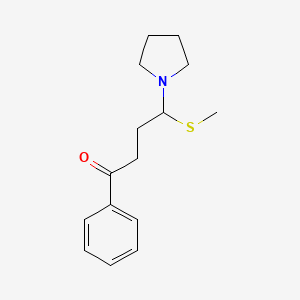
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
